三乙酸锰二水合物

描述

Manganese triacetate dihydrate is a chemical compound that has been extensively studied due to its utility in various organic synthesis reactions. It serves as a catalyst and an oxidizing agent in different chemical transformations, including epoxidation of olefins, radical addition reactions, and oxidation processes. The compound's versatility is highlighted by its application in the synthesis of cyclic enediynes, dihydrofurans, and fluoroperovskites, among others .

Synthesis Analysis

The synthesis of manganese triacetate dihydrate and related manganese complexes has been achieved through various methods. For instance, manganese trifluoroacetoxycarbene complexes are generated from stable manganese acyl complexes and used as intermediates in the synthesis of cyclic enediynes . Manganese(III) acetate dihydrate is synthesized and used as a catalyst in the epoxidation of olefins . Additionally, manganese(II) and iron(II) trifluoroacetates have been prepared by reacting metallic manganese with trifluoroacetic acid and its anhydride .

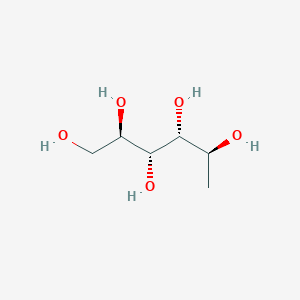

Molecular Structure Analysis

The molecular structure of manganese triacetate dihydrate-related complexes has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the structure of a manganese(II) complex with a distorted pentagonal-bipyramidal geometry has been determined . Similarly, the crystal structures of various manganese complexes have been solved, revealing different coordination environments and stereochemistries .

Chemical Reactions Analysis

Manganese triacetate dihydrate is involved in a variety of chemical reactions. It mediates the oxidative radical addition of α-dicarbonyl compounds to phenylcycloheptatrienes, leading to dihydrofuran addition products . It also catalyzes the epoxidation of unfunctionalized olefins using molecular oxygen and pivalaldehyde as oxidants . Furthermore, manganese triacetate mediates the oxidation of methyl 1-hydroxy-2-naphthalene carboxylates, resulting in dimerized products or acetoxylation and oxidation to quinones, depending on the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of manganese triacetate dihydrate and its complexes are characterized by various spectroscopic methods, including FT-IR, Raman, UV-vis, and EPR spectroscopy. These studies provide insights into the vibrational peaks indicative of charge transfer, suggesting potential applications in nonlinear optical materials . The thermal behavior of manganese complexes has been analyzed using thermal analyses, confirming their chemical purity and stability . Magnetic susceptibility measurements have been used to study the magnetic properties of manganese complexes, revealing the magnetic isolation of Mn(II) centers in certain compounds .

科学研究应用

Oxidation and Organic Synthesis

- Regeneration of Carbonyl Compounds: Manganese triacetate is effective in converting oximes into aldehydes and ketones, showing tolerance for many functional groups (Demir, Tanyeli, & Altinel, 1997).

- Oxidation of Methyl 1-Hydroxy-2-naphthalene Carboxylates: This study demonstrates the dimerization and oxidation to quinones of 1-hydroxy-2-napthalene carboxylates mediated by manganese triacetate (Munive, Gómez-Calvario, & Olivo, 2017).

- Epoxidation Catalysis: Manganese triacetate dihydrate serves as a catalyst for epoxidation of olefins, demonstrating regioselectivity and stereodependence in fluorous solvents (Ravikumar, Barbier, Bégué, & Bonnet-Delpon, 1998).

Radical Reactions

- Synthesis of Dithiocyanates: Manganese triacetate dihydrate facilitates the formation of dithiocyanates from 1,1-diarylethenes, offering high yields and short reaction times (Hạ & Quyen, 2016).

- Aryl Radical Formation: Treating arylboronic acids with manganese triacetate under oxidative conditions generates aryl radicals, which add to olefins to produce arylhydroxylation products (Dickschat & Studer, 2010).

Catalytic and Spectroscopic Studies

- Catalytic Fluorimetric Determination: Manganese triacetate aids in the fluorimetric determination of trace manganese, utilizing its catalytic oxidation properties (Zhang, Cheng, & Feng, 1993).

- Synthesis and Characterization of Complexes: The triaqua(1,10-phenanthroline-2,9-dicarboxylato)manganese(II) dihydrate complex was synthesized and analyzed for its structural and spectroscopic properties (Tamer et al., 2015).

安全和危害

未来方向

Manganese triacetate dihydrate is used in organic synthesis as an oxidizing agent . It is also a reagent used for radical cyclizations and α-keto-acetoxylation . Its future directions could involve further exploration of its uses in organic synthesis.

Relevant Papers Several papers have been published on Manganese triacetate dihydrate. For instance, a paper titled “Recent advances in manganese (iii) acetate mediated organic synthesis” discusses the major expansion in the field of free-radical assisted reactions . Another paper titled “A New Method for Synthesis of Manganese(III) Acetate Dihydrate” reports a new method for the synthesis of manganese (III) acetate dihydrate .

属性

IUPAC Name |

manganese(3+);triacetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Mn.2H2O/c3*1-2(3)4;;;/h3*1H3,(H,3,4);;2*1H2/q;;;+3;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJSLAKTVIZUQS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

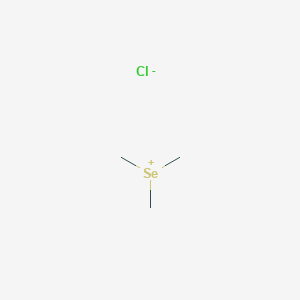

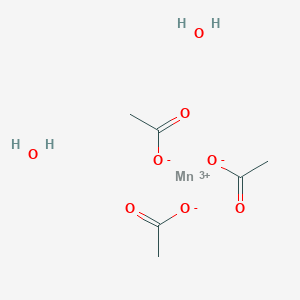

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13MnO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497293 | |

| Record name | Manganese(3+) acetate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese triacetate dihydrate | |

CAS RN |

19513-05-4 | |

| Record name | Manganese(3+) acetate--water (1/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)